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Compound of Interest |

Compound Name: Methotrexate 1-methyl ester
CAS No.: 66147-29-3
Cat. No.: B608980
. J

Discovery, Synthesis, and Pharmacological Profile
Executive Summary

Methotrexate 1-methyl ester (also designated as Methotrexate

-methyl ester or EP Impurity 1) is a critical structural analogue of the antifolate Methotrexate
(MTX). While not a marketed therapeutic itself, it occupies a central role in the history of
antifolate development as both a pharmacopeial impurity requiring strict control and a probe
molecule used to elucidate the structural requirements for Dihydrofolate Reductase (DHFR)
inhibition.

This guide analyzes the molecule's transition from a synthesis by-product to a tool for
understanding folate transport, differentiating it from its regioisomer, the

-methyl ester.

Chemical Identity & Nomenclature

The nomenclature "1-methyl ester” refers to the esterification of the

-carboxyl group of the glutamic acid moiety. In standard IUPAC numbering for the glutamate
tail, the

-carbon's carboxyl group is C1, while the
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-carboxyl is C5.

Feature Specification

Methotrexate 1-methyl ester; MTX
Common Name
-methyl ester

Regulatory ID EP Impurity | (European Pharmacopoeia)

CAS Number 66147-29-3

Chemical Formula

Molecular Weight 468.47 g/mol

Esterification at the
Structural Distinction -COOH (adjacent to the amide N).[1][2] The

-COOH remains free.

Discovery and Historical Context
The "Impurity" Origin (1947-Present)

The history of the 1-methyl ester is inextricably linked to the industrial synthesis of
Methotrexate. Following the original synthesis by Seeger et al. (1947) at Lederle Laboratories,
it became evident that the reaction between 2,4-diamino-6-pteridinylmethyl bromide and

-methyl-p-aminobenzoyl-glutamic acid yielded a mixture of products.

» Origin: The ester arises primarily during the esterification-based purification steps or from
incomplete hydrolysis of diester intermediates.

e Regulatory Evolution: As HPLC technology advanced in the 1980s and 90s, regulatory
bodies (EP/USP) identified the

-isomer as a distinct impurity (Impurity I) separate from the

-isomer (Impurity H), necessitating specific separation protocols.

The "Prodrug" Hypothesis (1970s-1980s)
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In the mid-20th century, researchers, notably Rosowsky et al., investigated MTX esters to
overcome drug resistance.

o The Problem: Tumor cells often develop resistance by downregulating the Reduced Folate
Carrier (RFC), the protein responsible for active MTX transport.

e The Solution: Esterification increases lipophilicity, allowing the molecule to bypass the RFC
via passive diffusion.

e The Finding: While the esters entered cells effectively, the 1-methyl (

) ester proved biologically inferior to the parent drug and the

-ester due to its inability to bind DHFR effectively (see Section 4).

Synthesis and Formation Pathways[3][4]

The formation of the 1-methyl ester occurs via two primary pathways: direct esterification
(yielding a mixture) or targeted synthesis using

-protected glutamate.

Experimental Protocol: Selective Synthesis

Note: This protocol synthesizes the mixture for reference standard purification.

Reagents: Methotrexate (anhydrous), Methanol (MeOH), Acetyl Chloride (catalyst).

e Reaction: Dissolve MTX in dry MeOH. Add acetyl chloride dropwise at 0°C. Stir at 25°C for
24 hours.

e Workup: The reaction yields a statistical mixture of

-monoester,
-monoester, and dimethyl ester.

« Purification (Critical):

o Column: C18 Reverse Phase Preparative HPLC.
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o Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Gradient 10% B to 40% B over 30
min.

o Elution Order: MTX (Polar)

-ester
-ester (1-methyl)

Dimethyl ester (Lipophilic).

Visualization: Synthesis & Impurity Logic[3][5][6]
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Figure 1: Formation pathways of Methotrexate esters. The alpha-ester (Impurity 1) often forms
under thermodynamic control or prolonged exposure to acidic alcohols.

Pharmacology and Mechanism of Action (SAR)

The 1-methyl ester serves as a "negative control" in Structure-Activity Relationship (SAR)
studies, highlighting the critical nature of the

-carboxyl group.

The Alpha-Carboxyl Rule

For Methotrexate to inhibit DHFR, it must bind to the enzyme's active site.

e Mechanism: The

-carboxyl group of the glutamate tail forms a critical ionic bond (salt bridge) with Arg-57 (in
human DHFR).
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e Impact of Esterification: Methylating the

-carboxyl (1-methyl ester) neutralizes this charge.

o Result: Binding affinity (

) drops by >1000-fold compared to MTX.

o Contrast: The
-carboxyl (5-position) projects into the solvent or interacts less critically; thus,

-esters retain significant binding affinity.

Transport Dynamics

While the 1-methyl ester is a poor inhibitor in vitro, it is highly lipophilic.
o Uptake: Enters cells via passive diffusion (RFC-independent).

e Intracellular Activation: Once inside, non-specific esterases must hydrolyze the methyl group
to regenerate active MTX.

» Clinical Failure: The rate of hydrolysis is often too slow to achieve therapeutic concentrations
of active MTX, and the ester itself is inactive against DHFR.

Visualization: Molecular Mechanism[5]
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Figure 2: Pharmacological fate of MTX 1-methyl ester. Note the requirement for hydrolysis to
restore DHFR binding activity.

Analytical Data Summary
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For researchers identifying this compound in synthesis or biological samples, the following
physicochemical data is standard.

Parameter Value | Characteristic

UV Max (
305 nm (Acidic), 370 nm (Basic)
)

Mass Spectrometry (

)

Solubilit Soluble in DMSO, dilute base. Poorly soluble in
olubili
Y water compared to MTX.

. _ Elutes after MTX and Gamma-ester (More
Retention Time (RP-HPLC)

hydrophobic).
DHFR nM (Inactive) vs. MTX (
(L1210) nM)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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